molecular formula C25H24N2O6S B2727488 5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 847410-78-0

5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B2727488
CAS No.: 847410-78-0
M. Wt: 480.54
InChI Key: PGUUIZOOXWWHFT-UHFFFAOYSA-N
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Description

5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazepine core, a nitrobenzyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Benzothiazepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiazepine ring.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the benzothiazepine core.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached via a Friedel-Crafts acylation reaction, using a trimethoxybenzoyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, converting the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzyl group can be replaced with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules.

    Medicine: Research has indicated that it may possess pharmacological properties, such as anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

When compared to other benzothiazepine derivatives, 5-[(4-Nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one stands out due to its unique combination of functional groups. Similar compounds include:

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker in the treatment of cardiovascular diseases.

    Clentiazem: Another benzothiazepine derivative with similar pharmacological properties to diltiazem.

    Benzothiazepine analogs: Various analogs with different substituents on the benzothiazepine core, each exhibiting distinct biological activities.

The presence of the nitrobenzyl and trimethoxyphenyl groups in this compound contributes to its unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

5-[(4-nitrophenyl)methyl]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c1-31-20-12-17(13-21(32-2)25(20)33-3)23-14-24(28)26(19-6-4-5-7-22(19)34-23)15-16-8-10-18(11-9-16)27(29)30/h4-13,23H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUUIZOOXWWHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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